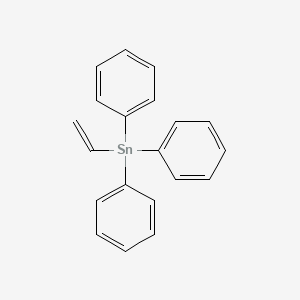
Triphenyl vinyl tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl vinyl tin is an organotin compound with the chemical formula (C₆H₅)₃SnC₂H₃. It consists of a tin atom bonded to three phenyl groups and one vinyl group. This compound is part of a broader class of organotin compounds, which have been widely studied for their diverse applications in organic synthesis, catalysis, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Triphenyl vinyl tin can be synthesized through various methods. One common approach involves the reaction of triphenyl tin chloride with vinyl magnesium bromide in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent oxidation and is carried out at low temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and minimize by-products. The final product is usually purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl vinyl tin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form triphenyl tin oxide and other tin-containing compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The vinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under mild conditions.
Major Products
The major products formed from these reactions include various organotin compounds, which can be further utilized in organic synthesis and catalysis.
Applications De Recherche Scientifique
Triphenyl vinyl tin has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of carbon-tin bonds and as a catalyst in polymerization reactions.
Biology: It has been studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism by which triphenyl vinyl tin exerts its effects involves the interaction of the tin atom with various molecular targets. The phenyl and vinyl groups provide steric and electronic effects that influence the reactivity of the compound. In biological systems, it can interact with cellular components, leading to its antifungal and antibacterial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenyl tin chloride: Similar structure but with a chloride group instead of a vinyl group.
Triphenyl tin hydroxide: Contains a hydroxide group.
Triphenyl tin acetate: Contains an acetate group.
Uniqueness
Triphenyl vinyl tin is unique due to the presence of the vinyl group, which imparts distinct reactivity and properties compared to other triphenyl tin compounds. This makes it particularly useful in specific organic synthesis reactions and industrial applications.
Propriétés
Numéro CAS |
2117-48-8 |
|---|---|
Formule moléculaire |
C20H18Sn |
Poids moléculaire |
377.1 g/mol |
Nom IUPAC |
ethenyl(triphenyl)stannane |
InChI |
InChI=1S/3C6H5.C2H3.Sn/c3*1-2-4-6-5-3-1;1-2;/h3*1-5H;1H,2H2; |
Clé InChI |
JCJXEBAQTMCZGK-UHFFFAOYSA-N |
SMILES canonique |
C=C[Sn](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


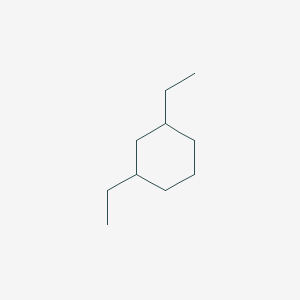
![2',4'-Difluoro-4-[(4-nitrobenzoyl)oxy][1,1'-biphenyl]-3-carboxylic acid](/img/structure/B15342218.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)

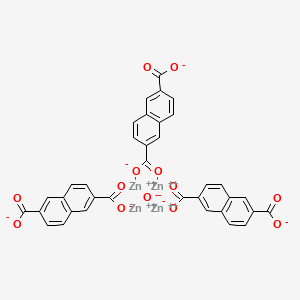

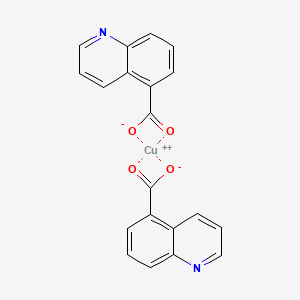


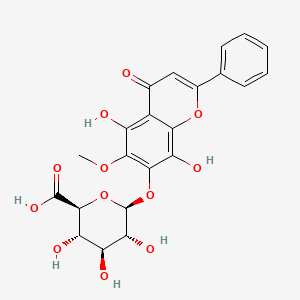

![Methyl (1R,2S,3S,5S)-8-methyl-3-[4-(tributylstannyl)phenyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B15342269.png)


